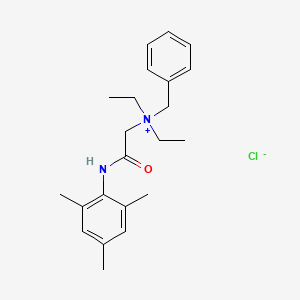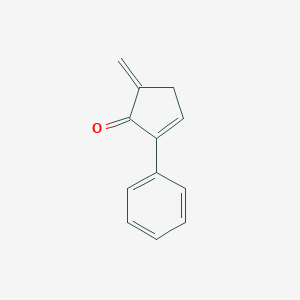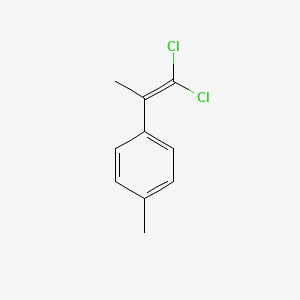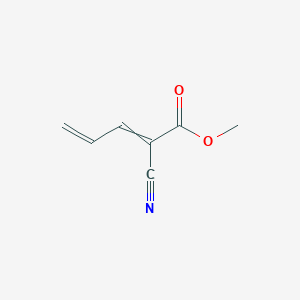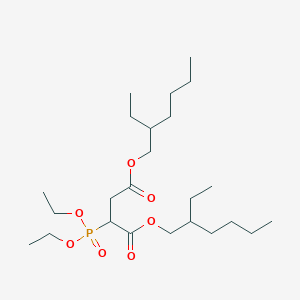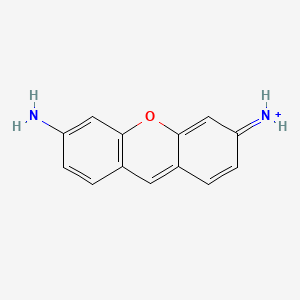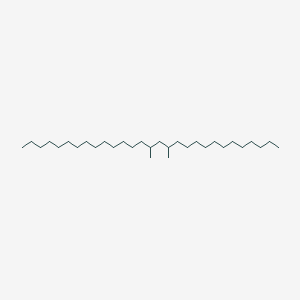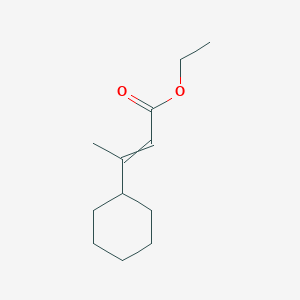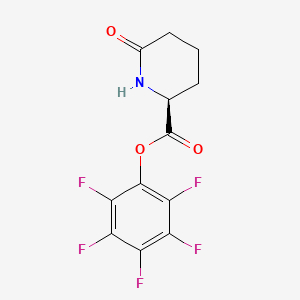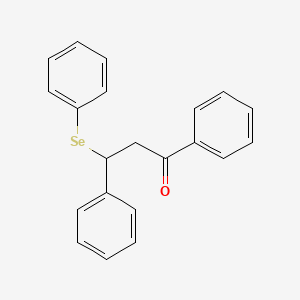![molecular formula C14H14N2S B14442898 N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea CAS No. 76839-33-3](/img/structure/B14442898.png)
N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 2’-methyl[1,1’-biphenyl]-2-amine with thiophosgene (CSCl2) under controlled conditions. The reaction typically proceeds as follows:
- Dissolve 2’-methyl[1,1’-biphenyl]-2-amine in an appropriate solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the thiocarbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out at room temperature or slightly elevated temperatures.
Reduction: LiAlH4; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various alkyl halides or acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may inhibit the activity of certain enzymes. For example, its inhibition of acetylcholinesterase is attributed to the formation of a stable complex with the enzyme’s active site, preventing the breakdown of acetylcholine.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound with a simpler structure (H2N-CS-NH2).
N,N’-Dimethylthiourea: A derivative with two methyl groups attached to the nitrogen atoms.
N-Phenylthiourea: A derivative with a phenyl group attached to one of the nitrogen atoms.
Uniqueness
N-(2’-Methyl[1,1’-biphenyl]-2-yl)thiourea is unique due to the presence of the biphenyl moiety, which imparts distinct steric and electronic properties. This structural feature enhances its ability to interact with specific molecular targets and may contribute to its unique biological activities compared to simpler thiourea derivatives.
Propriétés
Numéro CAS |
76839-33-3 |
|---|---|
Formule moléculaire |
C14H14N2S |
Poids moléculaire |
242.34 g/mol |
Nom IUPAC |
[2-(2-methylphenyl)phenyl]thiourea |
InChI |
InChI=1S/C14H14N2S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
Clé InChI |
CDGKYOSMTIXZAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=CC=C2NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


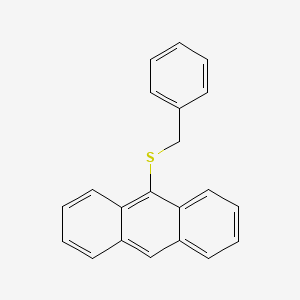
![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
